molecular formula C22H26N2O3 B11305595 3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11305595
M. Wt: 366.5 g/mol
InChI Key: JCOISPIYCJYNJQ-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

The synthesis of 3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the dimethyl groups and the carboxamide functionality.

    Attachment of the Pyrrolidinyl and Methylfuran Moieties: This step involves coupling reactions, often using reagents like coupling agents and catalysts to facilitate the formation of the desired bonds.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions depend on the nature of the starting material and the reaction conditions.

Scientific Research Applications

3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to changes in cellular processes, which may result in therapeutic effects. The specific molecular targets and pathways involved would depend on the biological activity of the compound, which would need to be elucidated through further research.

Comparison with Similar Compounds

3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-14-6-8-17-16(3)21(27-20(17)12-14)22(25)23-13-18(24-10-4-5-11-24)19-9-7-15(2)26-19/h6-9,12,18H,4-5,10-11,13H2,1-3H3,(H,23,25)

InChI Key

JCOISPIYCJYNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(O3)C)N4CCCC4)C

Origin of Product

United States

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